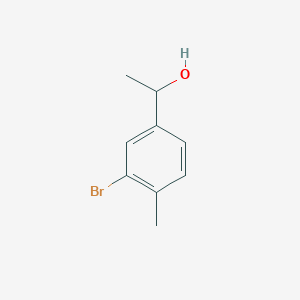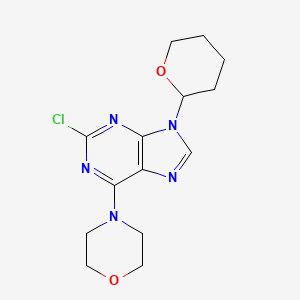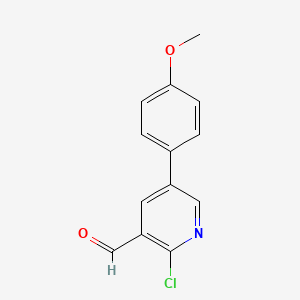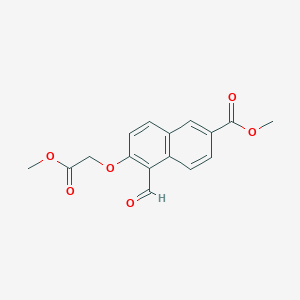
1-(3-Bromo-4-methylphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Bromo-4-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11BrO. It is a brominated phenyl ethanol derivative, characterized by the presence of a bromine atom at the third position and a methyl group at the fourth position of the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Bromo-4-methylphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-methylacetophenone followed by reduction. The process typically includes the following steps:
Bromination: 4-methylacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
1-(3-Bromo-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form different derivatives depending on the reducing agents used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 1-(3-bromo-4-methylphenyl)ethanone.
Reduction: Different alcohol derivatives depending on the reducing agent.
Substitution: Substituted phenyl ethanol derivatives.
科学的研究の応用
1-(3-Bromo-4-methylphenyl)ethan-1-ol has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
作用機序
The mechanism of action of 1-(3-Bromo-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further affecting the compound’s interactions .
類似化合物との比較
Similar Compounds
1-(4-Bromo-3-methylphenyl)ethanol: Similar structure but with different positioning of the bromine and methyl groups.
1-(3-Chloro-4-methylphenyl)ethanol: Chlorine atom instead of bromine.
1-(3-Bromo-4-ethylphenyl)ethanol: Ethyl group instead of methyl.
Uniqueness
1-(3-Bromo-4-methylphenyl)ethan-1-ol is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications .
特性
分子式 |
C9H11BrO |
|---|---|
分子量 |
215.09 g/mol |
IUPAC名 |
1-(3-bromo-4-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11BrO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,1-2H3 |
InChIキー |
ALJNMHXPTJTHOG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(C)O)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[4-(1H-indol-3-yl)piperidin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8597914.png)










